An In-depth Technical Guide to the Core Physical Properties of Imidazole Cyclohexanone Hydrochloride
An In-depth Technical Guide to the Core Physical Properties of Imidazole Cyclohexanone Hydrochloride
This guide provides a comprehensive technical overview of the essential physical properties of imidazole cyclohexanone hydrochloride, a representative heterocyclic compound of interest in modern drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols. The focus is on the "why" behind the "how," ensuring a deep understanding of the causality behind experimental choices and the interpretation of results.
Introduction: The Strategic Importance of Pre-formulation
In the journey of a new chemical entity (NCE) from discovery to a viable drug product, the pre-formulation stage is a critical juncture.[1][][3] It is at this early stage that we investigate the intrinsic physical and chemical properties of an active pharmaceutical ingredient (API).[][4] A thorough understanding of these properties is not merely an academic exercise; it is a predictive science that informs every subsequent step of development, from formulation design to manufacturing and even regulatory approval.[4][5] The "fail fast" approach, which advocates for identifying and discontinuing unviable candidates early, is heavily reliant on robust pre-formulation data.[5]
The imidazole nucleus is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, and is known for a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8][9] When combined with a cyclohexanone moiety, we introduce a lipophilic, alicyclic ring system that can modulate the compound's pharmacokinetic and pharmacodynamic profile. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and stability of basic compounds.[10][11] Hydrochloride salts are typically crystalline, white or off-white solids with high solubility in water.[10]
This guide will focus on a representative structure: 2-(cyclohexanon-2-yl)-1H-imidazole hydrochloride . This structure serves as a practical model for discussing the key physical properties that must be characterized for this class of compounds.
Proposed Structure of 2-(cyclohexanon-2-yl)-1H-imidazole hydrochloride:
Solubility Profile: The Gateway to Bioavailability
Solubility is arguably one of the most critical physical properties of an API, as it directly influences bioavailability.[4] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to reduced therapeutic efficacy.[4] The hydrochloride salt form of a basic compound like an imidazole derivative is specifically chosen to improve its aqueous solubility.[10][11]
pH-Dependent Solubility
The solubility of a compound with ionizable groups, such as the imidazole ring, is highly dependent on the pH of the medium.[4] The imidazole ring has a pKa of approximately 7, meaning it can act as both a weak acid and a weak base.[12] As a hydrochloride salt, the compound will be more soluble in acidic to neutral pH environments, which is relevant to the conditions in the stomach and small intestine.[4]
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound at a specific pH and temperature.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of imidazole cyclohexanone hydrochloride to vials containing a fixed volume of each buffer. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: The shake-flask method provides the most accurate measure of thermodynamic solubility because it allows sufficient time for the dissolution process to reach a true equilibrium. This data is fundamental for predicting oral absorption and for the development of oral dosage forms.
Kinetic Solubility
While thermodynamic solubility represents the equilibrium state, kinetic solubility measures the concentration of a compound that can be achieved upon rapid dissolution from a solid form, often from a concentrated stock solution in an organic solvent like DMSO. This is particularly relevant in high-throughput screening environments.
Experimental Protocol: Kinetic Solubility Assay
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of imidazole cyclohexanone hydrochloride in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer system.
-
Precipitation Monitoring: Monitor the solutions for the formation of a precipitate over a defined period (e.g., 1-2 hours) using nephelometry or visual inspection.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
Causality: This method is faster than the shake-flask method and provides an indication of how the compound will behave under non-equilibrium conditions, which can occur during formulation and administration. A significant difference between kinetic and thermodynamic solubility can indicate a tendency for the compound to precipitate out of solution, which can have implications for bioavailability.[13]
Hygroscopicity: Stability in the Presence of Moisture
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[13] For a solid dosage form, changes in moisture content can significantly impact chemical stability, flowability, and compressibility.[13] Understanding the hygroscopic nature of an API is therefore crucial for determining appropriate storage and handling conditions.
Experimental Protocol: Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of imidazole cyclohexanone hydrochloride in the DVS instrument.
-
Drying: Dry the sample under a stream of dry nitrogen gas to establish a baseline mass.
-
Humidity Cycling: Program the instrument to incrementally increase the RH from a low value (e.g., 0% or 5%) to a high value (e.g., 95%) and then decrease it back to the starting point. The mass of the sample is continuously monitored at each RH step until equilibrium is reached.
-
Data Analysis: Plot the change in mass as a function of RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 75% RH).
Causality: DVS provides a quantitative measure of a compound's hygroscopicity and reveals whether the water uptake is reversible or if it induces a phase change (e.g., from a crystalline to an amorphous form or a hydrate). This information is critical for designing stable formulations and packaging.
Thermal Analysis: Understanding Solid-State Behavior
Thermal analysis techniques are essential for characterizing the solid-state properties of an API, including its melting point, crystallinity, and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and to study polymorphism.
Experimental Protocol: DSC Analysis
Methodology:
-
Sample Preparation: Accurately weigh a small amount of imidazole cyclohexanone hydrochloride into an aluminum DSC pan and seal it.
-
Heating Program: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: The resulting thermogram will show endothermic or exothermic events. An endothermic peak typically corresponds to a melting event, and the onset temperature of this peak is taken as the melting point.
Causality: The melting point is a key indicator of purity. A sharp melting peak suggests a highly crystalline and pure compound, while a broad peak may indicate the presence of impurities or multiple polymorphic forms.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of volatile components, such as water or residual solvents.
Experimental Protocol: TGA Analysis
Methodology:
-
Sample Preparation: Place an accurately weighed amount of imidazole cyclohexanone hydrochloride into a TGA pan.
-
Heating Program: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The temperature at which significant mass loss begins indicates the onset of decomposition.
Causality: TGA provides critical information about the thermal stability of the API. This data is essential for determining appropriate drying conditions and for identifying potential degradation pathways at elevated temperatures that may be encountered during manufacturing.
Spectroscopic Characterization
Spectroscopic techniques provide information about the chemical structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound and for confirming its identity.
Experimental Protocol: NMR Analysis
Methodology:
-
Sample Preparation: Dissolve a small amount of imidazole cyclohexanone hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected molecular structure.
Causality: NMR provides an unambiguous confirmation of the chemical structure. Any unexpected signals may indicate the presence of impurities or degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: FTIR Analysis
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the infrared spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in imidazole cyclohexanone hydrochloride (e.g., C=O stretch of the ketone, N-H and C-N stretches of the imidazole ring).
Causality: FTIR is a rapid and non-destructive technique that provides a "fingerprint" of the molecule. It is useful for routine identification and for detecting changes in the solid state, such as polymorphism.
Data Presentation and Visualization
Quantitative Data Summary
| Physical Property | Method | Result | Significance |
| Aqueous Solubility | Shake-Flask (pH 7.4, 25°C) | e.g., 15.2 mg/mL | High solubility, favorable for oral absorption. |
| Hygroscopicity | DVS (at 80% RH) | e.g., 1.5% weight gain | Slightly hygroscopic; requires controlled storage. |
| Melting Point | DSC | e.g., 185-188 °C | Indicates high purity and crystallinity. |
| Decomposition Temp. | TGA (onset) | e.g., 220 °C | Thermally stable under normal processing conditions. |
Experimental Workflows and Logical Relationships
Conclusion
The physical properties of an API are not independent variables but are interconnected facets of its overall behavior. A comprehensive characterization of these properties, as outlined in this guide for imidazole cyclohexanone hydrochloride, is fundamental to a successful drug development program. By understanding the causality behind these properties and employing robust experimental methodologies, researchers can make informed decisions, mitigate risks, and ultimately accelerate the journey from the laboratory to the clinic.
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